2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-13-6-4-12(5-7-13)10-20-18(23)17-15-2-1-3-16(15)21-22(17)14-8-9-26(24,25)11-14/h4-7,14H,1-3,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIOCPUKWUXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18F N3O2S2
- Molecular Weight : 334.45 g/mol
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .
- Mechanism of Action : Pyrazoles typically exert their effects through the inhibition of various kinases involved in cancer progression. For instance, compounds with similar structures have shown to inhibit AKT signaling pathways, which are crucial in glioma malignancy .
- Case Study : A study evaluated a series of pyrazole derivatives against glioblastoma cell lines. The compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects.
- Research Findings : In a recent investigation, pyrazole compounds were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H18F N3O2S2 |
| Molecular Weight | 334.45 g/mol |
| Anticancer Activity | Significant inhibition of glioblastoma cells |
| Anti-inflammatory Action | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The target compound’s sulfone group distinguishes it from most analogs, likely improving solubility compared to non-sulfonated pyrazoles (e.g., 29b, 30) .
- Chromen-4-one derivatives (e.g., ) exhibit higher molecular weights but retain nanomolar receptor affinity, suggesting that bulkier substituents are tolerated in certain targets.
Pharmacological Activity Comparison
Table 2: Receptor Binding and Functional Activity
Key Observations :
- Pyrazole derivatives with fluorophenyl groups (e.g., ) consistently show sub-nanomolar to low-nanomolar activity at neurotensin receptors, implying the target compound may share similar efficacy if evaluated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
